molecular formula C16H20ClFN2O2 B6473683 4-[(2-chloro-6-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640964-54-9

4-[(2-chloro-6-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6473683
CAS No.: 2640964-54-9
M. Wt: 326.79 g/mol
InChI Key: GSFNTGYLAGSAHM-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound featuring a morpholine core substituted with a (2-chloro-6-fluorophenyl)methyl group at the 4-position and a pyrrolidine-1-carbonyl moiety at the 2-position. The morpholine ring contributes to enhanced solubility and bioavailability, common in pharmacologically active molecules .

Properties

IUPAC Name

[4-[(2-chloro-6-fluorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O2/c17-13-4-3-5-14(18)12(13)10-19-8-9-22-15(11-19)16(21)20-6-1-2-7-20/h3-5,15H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFNTGYLAGSAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name/Identifier Core Structure Key Substituents Biological Target/Application Physicochemical Properties
4-[(2-Chloro-6-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (Target) Morpholine - 4-(2-Chloro-6-fluorobenzyl)
- 2-Pyrrolidine carbonyl
Not explicitly stated (inference: receptor modulation) Likely moderate lipophilicity (Cl/F substituents), enhanced solubility (morpholine)
VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine) Morpholine - 4-Phenylthiazole Androgen receptor (AR) studies Moderate solubility (thiazole), aromatic π-π interactions
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine - Morpholine
- Methanesulfonyl-piperazine
Kinase inhibition (inference from structural class) High polarity (sulfonyl group), rigid core
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline-morpholine hybrid - 6-Chloro-quinoline
- Pyrrolidine
Research applications (unspecified) High molecular weight, planar quinoline core

Key Comparative Insights:

Structural Diversity: The target compound’s morpholine core contrasts with the thieno-pyrimidine () and quinoline-morpholine hybrid (), which incorporate heterocyclic or fused-ring systems. These structural differences impact rigidity and electronic properties, influencing binding to targets like kinases or AR variants .

Functional Group Impact: The pyrrolidine-1-carbonyl group in the target compound may enhance hydrogen-bonding capacity relative to VPC-14228’s thiazole or the methanesulfonyl-piperazine in ’s compound. This could improve interactions with polar binding pockets . Halogenation (Cl/F) in the target compound likely increases metabolic stability compared to non-halogenated analogs, a common strategy in medicinal chemistry .

Synthetic Considerations :

  • The synthesis of the target compound’s benzyl-morpholine scaffold may involve alkylation reactions analogous to those in , where bromomethyl intermediates are coupled with nucleophiles (e.g., piperazine derivatives) .
  • Purification methods such as flash chromatography (used in ) are standard for isolating morpholine derivatives, ensuring high purity .

Research Findings and Implications

  • The chloro-fluorophenyl group could confer improved blood-brain barrier penetration compared to less halogenated analogs.
  • Computational Modeling : Tools like SHELX () are critical for resolving crystal structures of similar compounds, aiding in the rational design of derivatives with optimized binding .
  • Structure-Activity Relationships (SAR) : The target compound’s pyrrolidine carbonyl group may mimic natural ligands in enzymatic binding sites, a hypothesis supported by the use of analogous groups in kinase inhibitors () .

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